

# Application Notes and Protocols for In Vivo Administration of PDpep1.3

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Compound of Interest		
Compound Name:	PDpep1.3	
Cat. No.:	B15617630	Get Quote

## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of **PDpep1.3**, a peptide inhibitor of the  $\alpha$ -synuclein-CHMP2B interaction, for preclinical studies in Parkinson's disease models. The provided protocols are based on published research and are intended to guide researchers in designing and executing their own experiments.

### Introduction

**PDpep1.3** is a novel peptide that has shown therapeutic potential in preclinical models of Parkinson's disease. It functions by disrupting the interaction between  $\alpha$ -synuclein ( $\alpha$ S) and the Charged Multivesicular Body Protein 2B (CHMP2B), a component of the Endosomal Sorting Complex Required for Transport (ESCRT-III) machinery.[1][2][3][4][5] This disruption restores the normal function of the endolysosomal pathway, leading to enhanced clearance of  $\alpha$ -synuclein aggregates and protecting dopaminergic neurons from degeneration.[2][3][5]

## **Mechanism of Action**

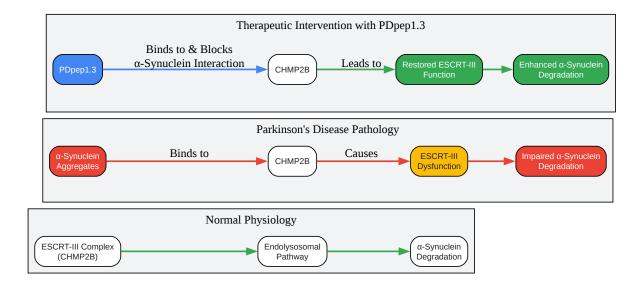
Under pathological conditions,  $\alpha$ -synuclein accumulates and interacts with CHMP2B, impairing the function of the ESCRT-III complex. This impairment hinders the degradation of  $\alpha$ -synuclein through the endolysosomal pathway, leading to its aggregation and subsequent neurotoxicity. **PDpep1.3** competitively binds to CHMP2B, preventing its interaction with  $\alpha$ -synuclein. This



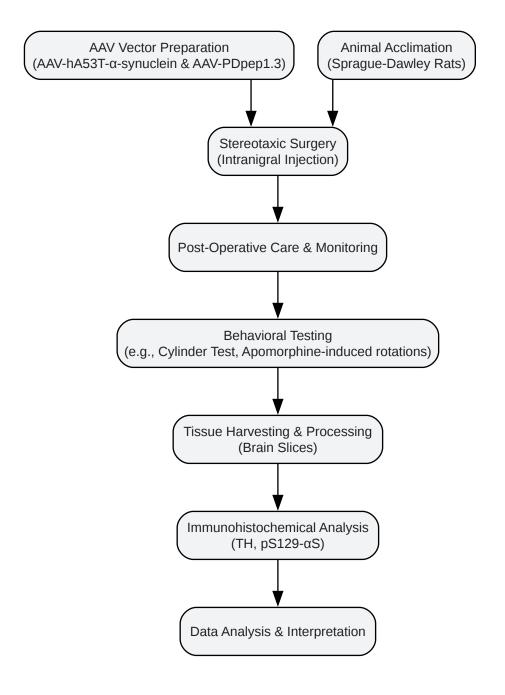
action restores the integrity and function of the ESCRT-III complex, thereby promoting the clearance of  $\alpha$ -synuclein.

## **Signaling Pathway Diagram**









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## References







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